
ETX0282
Übersicht
Beschreibung
ETX0282 is an orally bioavailable prodrug of the diazabicyclooctane β-lactamase inhibitor ETX1317. It is designed to combat multidrug-resistant Gram-negative bacterial infections by inhibiting class A, C, and D serine β-lactamases. These enzymes are responsible for a significant portion of antibiotic resistance in bacteria, making this compound a crucial development in the fight against resistant infections .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: ETX0282 is synthesized from the hydroxyurea intermediate 37 through alkylation with intermediates 26 and 27. The active compound ETX1317 is then prepared from 22 by saponification with lithium hydroxide, yielding a 63% conversion rate .
Industrial Production Methods: The industrial production of this compound involves large-scale synthesis of the hydroxyurea intermediate, followed by controlled alkylation and saponification processes. These steps are optimized for high yield and purity, ensuring the compound’s efficacy and safety for clinical use .
Analyse Chemischer Reaktionen
Hydrolysis: Prodrug Activation to ETX1317
ETX0282 undergoes enzymatic hydrolysis in vivo to release its active form, ETX1317. This reaction is catalyzed by carboxylesterases in the liver, with the ester group (propan-2-yl fluoroacetate) cleaved to form the carboxylic acid moiety in ETX1317 .
Key Data :
- Conversion Rate : 63% yield via saponification with lithium hydroxide.
- Bioavailability : Oral bioavailability of this compound in rats reaches 98%, with rapid conversion to ETX1317 (no detectable prodrug in systemic circulation) .
- Conditions : Hydrolysis occurs optimally in aqueous solutions at physiological pH (7.4), facilitated by hepatic enzymes .
Synthetic Routes and Reaction Conditions
This compound is synthesized through a multi-step process involving alkylation and saponification:
Alkylation of Hydroxyurea Intermediate
- Reactants : Hydroxyurea intermediate 37 + chiral bromofluoroacetates (26 or 27 ) .
- Mechanism : Nucleophilic substitution (SN2) at the hydroxyl group, yielding the ester prodrug .
- Stereochemistry : Complete inversion at R4/R5 due to chiral bromofluoroacetate use .
Saponification to ETX1317
- Reagent : Lithium hydroxide (LiOH) in aqueous THF .
- Yield : 63% conversion from intermediate 22 to ETX1317 .
- Challenges : Requires precise temperature control to minimize side reactions (e.g., urea ring opening or double bond migration) .
Stability and Reactivity Under Physiological Conditions
This compound demonstrates stability optimized for oral administration:
Enzymatic Inhibition Mechanism
ETX1317 inhibits β-lactamases through covalent modification of the active-site serine:
Reaction Steps:
- Acylation : Nucleophilic attack by Ser70 on the diazabicyclooctane carbonyl, forming a carbamoyl-enzyme complex .
- Recyclization : Planar C-C double bond enables half-chair conformation, promoting hydrophobic interactions (e.g., Tyr105) and eventual inhibitor release .
Kinetic Parameters for ETX1317:
β-Lactamase Class | Enzyme Example | (M⁻¹s⁻¹) |
---|---|---|
Class A | CTX-M-14 | |
Class C | P. aeruginosa AmpC | |
Class D | OXA-48 |
Oxidative and Reductive Pathways
While hydrolysis dominates this compound’s reactivity, minor oxidative/reductive pathways are observed under non-physiological conditions:
- Oxidation : Requires strong oxidizing agents (e.g., peroxides), leading to degradation products.
- Reduction : Limited reactivity; observed only with specialized reductants (e.g., borohydrides).
Metabolic Byproducts
Primary metabolite: Diamine derivative from urea ring hydrolysis (detected in preclinical studies) . No N-O bond cleavage or fluoroacetate release observed .This compound’s chemical profile—centered on controlled hydrolysis and covalent β-lactamase inhibition—positions it as a promising oral therapy for multidrug-resistant infections. Its design balances stability for absorption with efficient activation, addressing a critical need in antimicrobial resistance .
Wissenschaftliche Forschungsanwendungen
Urinary Tract Infections (UTIs)
ETX0282 is primarily being studied for its application in treating complicated UTIs. The combination therapy with cefpodoxime proxetil aims to overcome resistance mechanisms exhibited by various strains of Enterobacterales. Early clinical trials have shown promising results in restoring the antimicrobial activity of cefpodoxime against resistant pathogens .
Multidrug-Resistant Infections
The compound's broad-spectrum activity against class A, C, and D β-lactamases positions it as a potential treatment option for infections caused by multidrug-resistant Gram-negative bacteria. This includes strains that produce extended-spectrum β-lactamases (ESBLs) and carbapenem-resistant organisms .
Case Study 1: Efficacy Against Resistant Strains
In preclinical studies involving murine models of UTI, this compound demonstrated significant efficacy in restoring the activity of cefpodoxime against Escherichia coli and Klebsiella pneumoniae strains that had developed resistance to conventional treatments. These studies indicated that this compound could effectively inhibit the β-lactamases produced by these pathogens .
Case Study 2: Safety and Toxicology
Safety assessments conducted through a 14-day toxicology study under Good Laboratory Practice (GLP) showed that this compound had a favorable safety profile in rats and dogs following oral administration. This study is critical for establishing the compound's viability for human use .
Data Tables
Property | This compound | Comparison with Other Inhibitors |
---|---|---|
Type | Diazabicyclooctane β-lactamase inhibitor | Avibactam, Durlobactam |
Oral Bioavailability | High | Low (Avibactam, Durlobactam) |
Target Pathogens | Enterobacterales | Various Gram-negative bacteria |
Clinical Status | Phase I Trials | Approved (Avibactam) |
Wirkmechanismus
ETX0282 exerts its effects by inhibiting class A, C, and D serine β-lactamases. These enzymes hydrolyze β-lactam antibiotics, rendering them ineffective. By inhibiting these enzymes, this compound restores the activity of β-lactam antibiotics, allowing them to target and kill resistant bacteria. The molecular targets include the active sites of the β-lactamases, where this compound forms stable complexes, preventing the enzymes from hydrolyzing the antibiotics .
Vergleich Mit ähnlichen Verbindungen
VNRX7145: Another β-lactamase inhibitor with a similar mechanism of action.
ARX1796: A β-lactamase inhibitor combined with ceftibuten for enhanced efficacy.
QPX7728: A broad-spectrum β-lactamase inhibitor with activity against carbapenemase producers
Uniqueness of ETX0282: this compound stands out due to its oral bioavailability and broad-spectrum activity against multiple classes of β-lactamases. Its prodrug form allows for convenient oral administration, making it a promising candidate for outpatient therapy and reducing the need for intravenous treatments .
Eigenschaften
CAS-Nummer |
2209871-83-8 |
---|---|
Molekularformel |
C13H18FN3O5 |
Molekulargewicht |
315.3014 |
IUPAC-Name |
isopropyl (R)-2-(((1R,2R,5R)-2-carbamoyl-4-methyl-7-oxo-1,6-diazabicyclo[3.2.1]oct-3-en-6-yl)oxy)-2-fluoroacetate |
InChI |
InChI=1S/C13H18FN3O5/c1-6(2)21-12(19)10(14)22-17-9-5-16(13(17)20)8(11(15)18)4-7(9)3/h4,6,8-10H,5H2,1-3H3,(H2,15,18)/t8-,9+,10+/m1/s1 |
InChI-Schlüssel |
OMNVFPBGXYKTDB-UTLUCORTSA-N |
SMILES |
CC(C)OC([C@@H](F)ON1[C@](C2)([H])C(C)=C[C@H](C(N)=O)[N@@]2C1=O)=O |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
ETX0282; ETX 0282; ETX 0282; |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.